5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide
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Overview
Description
5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide is a heterocyclic compound that features a furan ring substituted with a trifluoromethylphenyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide typically involves the reaction of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety to amines or other reduced forms.
Substitution: The furan ring and the phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the furan or phenyl rings .
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbohydrazide moiety can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
- 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
- 5-(3-Trifluoromethyl)phenyl-2-furoic acid
Uniqueness
5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide is unique due to the presence of both the trifluoromethyl group and the carbohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances stability and lipophilicity, while the carbohydrazide moiety provides sites for hydrogen bonding and further chemical modifications .
Properties
CAS No. |
88493-17-8 |
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Molecular Formula |
C12H9F3N2O2 |
Molecular Weight |
270.21 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(19-9)11(18)17-16/h1-6H,16H2,(H,17,18) |
InChI Key |
YPKFHONXPWGDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NN |
Origin of Product |
United States |
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